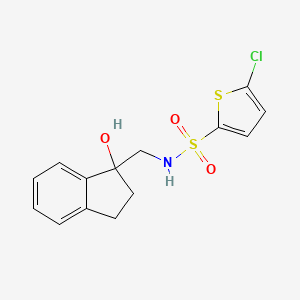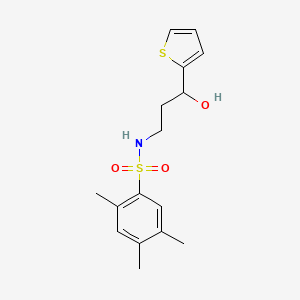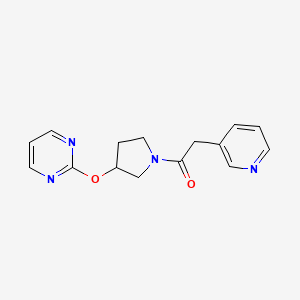
5-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, a sulfonamide group, and a hydroxylated indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indene core. The hydroxylation of indene can be achieved using various oxidizing agents, such as hydrogen peroxide or osmium tetroxide. Subsequent chlorination and sulfonamide formation steps require specific reagents and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiophenes or indenes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast, including its potential use as a bioactive molecule in drug discovery. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound has shown promise in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mecanismo De Acción
The mechanism by which 5-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The hydroxylated indene moiety may also play a role in enhancing the compound's binding affinity and specificity.
Comparación Con Compuestos Similares
5-Chloro-N-(2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide: Lacks the hydroxyl group.
5-Chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide: Similar structure but different substituents on the indene ring.
Uniqueness: The presence of the hydroxyl group in 5-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide distinguishes it from similar compounds, potentially enhancing its biological activity and chemical reactivity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Propiedades
IUPAC Name |
5-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c15-12-5-6-13(20-12)21(18,19)16-9-14(17)8-7-10-3-1-2-4-11(10)14/h1-6,16-17H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBPWZBTJTPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)
![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)
![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)

![3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2933193.png)

![1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2933195.png)
![N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B2933197.png)

![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)
![N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2933205.png)
![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)
![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)

